
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is a chemical compound that features a pyrazole ring substituted with amino groups and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol typically involves the reaction of 3,4-diamino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
化学反应分析
Types of Reactions
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
相似化合物的比较
Similar Compounds
- 3-((1H-Pyrazol-4-yl)oxy)pyrazin-2-amine
- 2-(4,6-Diamino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol
- 1,3-Diaza-2,4-cyclopentadienes derivatives
Uniqueness
2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C5H10N4O2 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
2-(3,4-diaminopyrazol-1-yl)oxyethanol |
InChI |
InChI=1S/C5H10N4O2/c6-4-3-9(8-5(4)7)11-2-1-10/h3,10H,1-2,6H2,(H2,7,8) |
InChI 键 |
WLRQDOHQESRRLG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN1OCCO)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
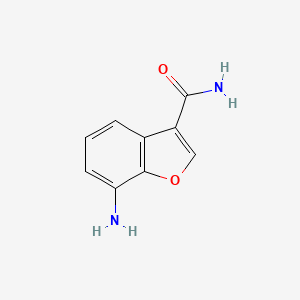
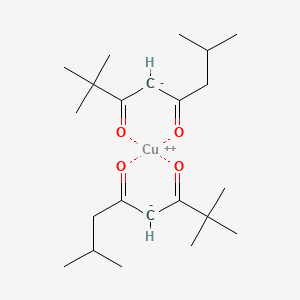
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
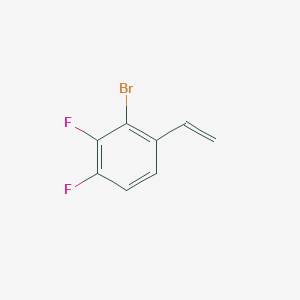
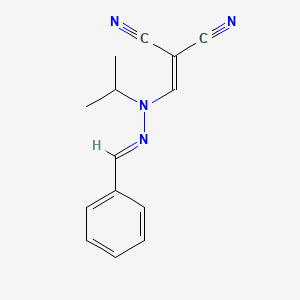

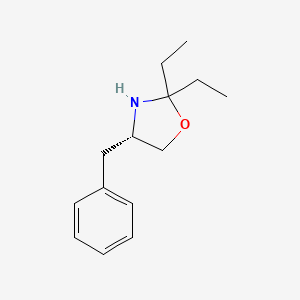
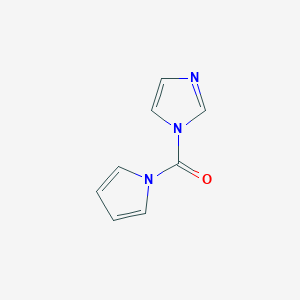
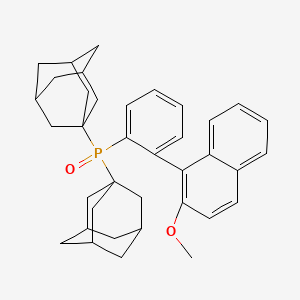

![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)

